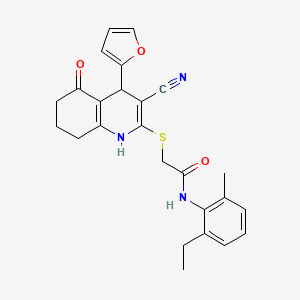

2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that has gained attention for its diverse biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant research findings.

Biological Activities

The biological activities of this compound have been investigated in several studies. Key findings include:

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

-

Cytotoxicity : Studies have shown that compounds with similar structures can induce cytotoxic effects on various cancer cell lines including H460 and A549. The IC50 values for these compounds ranged from moderate (around 200 µg/mL) to potent (below 100 µg/mL) depending on the specific derivative and cell line tested .

Compound Cell Line IC50 (µg/mL) 7f HCT116 193.93 7a A549 208.58 7b HT29 238.14

The compound's mechanism likely involves the modulation of cellular pathways that lead to apoptosis (programmed cell death). It has been suggested that the presence of the furan and quinoline moieties may enhance its ability to interact with specific targets such as enzymes or receptors involved in cancer proliferation .

Case Studies

Several studies have documented the effects of similar compounds:

- Study on Quinoline Derivatives : A study demonstrated that derivatives with a quinoline structure exhibited significant anticancer activity against breast and colorectal cancer cells. The presence of substituents like cyano or furan enhanced their efficacy .

- Inhibition Studies : Compounds similar to the target compound have shown potential in inhibiting cell cycle progression in cancer cells. This suggests that they might induce cell cycle arrest at various phases, particularly G0/G1 and S phases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound?

The synthesis involves multi-step strategies, including cyclocondensation of substituted thiols with α,β-unsaturated carbonyl intermediates. Key steps include:

- Thiol incorporation : Reacting a 3-cyano-4-(furan-2-yl)-5-oxohexahydroquinoline core with a thioacetamide derivative under basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage .

- Acetamide coupling : Using EDC/HOBt or DCC-mediated coupling to attach the N-(2-ethyl-6-methylphenyl)acetamide group .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar byproducts .

Q. How should spectroscopic techniques (NMR, MS, IR) be applied for structural validation?

- ¹H/¹³C NMR : Focus on resolving the furan protons (δ 6.3–7.4 ppm) and the hexahydroquinoline backbone (δ 1.5–3.0 ppm for cyclohexene protons). The acetamide NH signal (δ 8.5–9.5 ppm) confirms successful coupling .

- HRMS : Verify molecular ion ([M+H]⁺) with mass accuracy <5 ppm. For example, a calculated mass of 452.18 g/mol requires experimental confirmation .

- IR : Key peaks include C≡N stretch (~2200 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .

Q. What computational methods are suitable for predicting electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution .

- QSPR models : Correlate logP values with solubility using descriptors like polar surface area and molar refractivity .

Advanced Research Questions

Q. How can low yields in multi-step synthesis be systematically addressed?

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst). For example, optimize the cyclocondensation step by varying DMF/THF ratios and reaction times .

- Catalyst screening : Test Pd(OAc)₂ or CuI for mediating challenging C–S bond formations .

- In-line analytics : Implement HPLC-MS to monitor intermediate stability and adjust conditions in real time .

Q. How to resolve contradictions between spectral data and predicted structures?

- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., furan orientation) by growing single crystals in ethyl acetate/hexane .

- DFT-NMR comparison : Calculate chemical shifts (GIAO method) and compare with experimental data to validate stereochemistry .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly in the hexahydroquinoline ring .

Q. What in vitro assay designs are appropriate for evaluating bioactivity?

- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .

- Cytotoxicity screening : Employ MTT assays on HEK293 or HepG2 cells, ensuring IC₅₀ values are normalized to cell viability controls .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Q. How to mitigate solubility challenges in biological testing?

- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug derivatization : Introduce phosphate or ester groups at the acetamide nitrogen for improved pharmacokinetics .

Q. Safety and Handling

Q. What safety protocols are critical during synthesis?

- PPE : Wear nitrile gloves and safety goggles due to potential irritancy of cyano and thio groups .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., furan derivatives) .

- Storage : Keep the compound desiccated at –20°C to prevent hydrolysis of the thioether bond .

Q. Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental logP values?

- Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with QSPR predictions .

- Parameter adjustment : Refine computational models by incorporating solvent-accessible surface area (SASA) descriptors .

Q. Why might biological activity vary across cell lines?

特性

IUPAC Name |

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-3-16-8-4-7-15(2)24(16)28-21(30)14-32-25-17(13-26)22(20-11-6-12-31-20)23-18(27-25)9-5-10-19(23)29/h4,6-8,11-12,22,27H,3,5,9-10,14H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMANPNININSWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。